
Methyl octadeca-2,4,6-trienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl octadeca-2,4,6-trienoate is a fatty acid methyl ester with a conjugated triene system. This compound is characterized by its long carbon chain and multiple double bonds, which contribute to its unique chemical properties. It is commonly found in various natural sources, including plant oils and animal fats.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl octadeca-2,4,6-trienoate can be synthesized through several methods, including the esterification of octadeca-2,4,6-trienoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the transesterification of triglycerides found in natural oils. This process uses methanol and a base catalyst, such as sodium methoxide, to convert the triglycerides into fatty acid methyl esters, including this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl octadeca-2,4,6-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds can yield saturated esters.
Substitution: The double bonds in the triene system can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Electrophilic reagents such as halogens and acids.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated methyl octadecanoate.
Substitution: Halogenated esters.
Wissenschaftliche Forschungsanwendungen
Methyl octadeca-2,4,6-trienoate has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of conjugated trienes.
Biology: Investigated for its role in biological membranes and signaling pathways.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodiesel and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism by which methyl octadeca-2,4,6-trienoate exerts its effects involves its interaction with cellular membranes and enzymes. The conjugated triene system allows the compound to participate in redox reactions, influencing oxidative stress and inflammation pathways. Additionally, it can modulate the activity of enzymes involved in lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl linoleate: A fatty acid methyl ester with two double bonds.
Methyl linolenate: A fatty acid methyl ester with three non-conjugated double bonds.
Methyl elaidate: A trans isomer of methyl oleate with one double bond.
Uniqueness
Methyl octadeca-2,4,6-trienoate is unique due to its conjugated triene system, which imparts distinct chemical reactivity and biological activity compared to other fatty acid methyl esters. This conjugation allows for unique interactions with biological molecules and makes it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
29565-44-4 |
|---|---|
Molekularformel |
C19H32O2 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
methyl octadeca-2,4,6-trienoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-18H,3-12H2,1-2H3 |
InChI-Schlüssel |
FCNUJOJMMBVSPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC=CC=CC=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


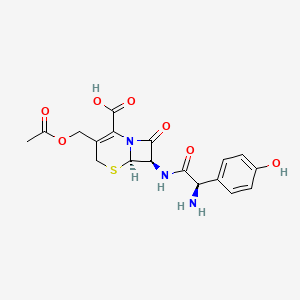


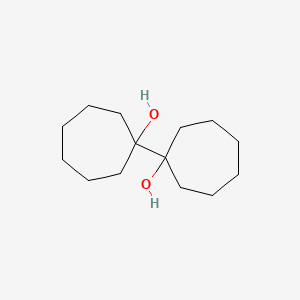
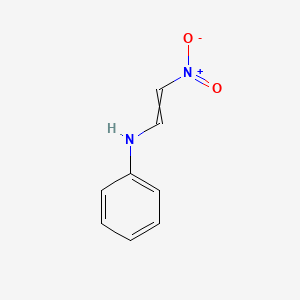
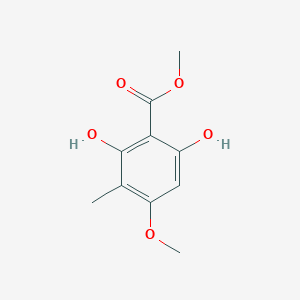
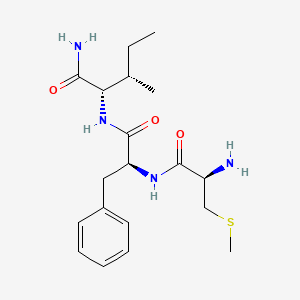
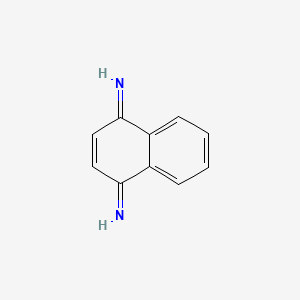
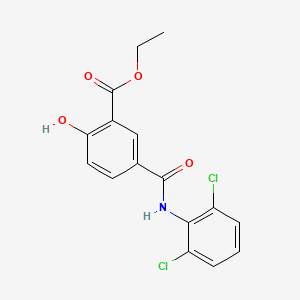
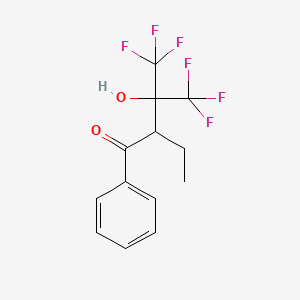
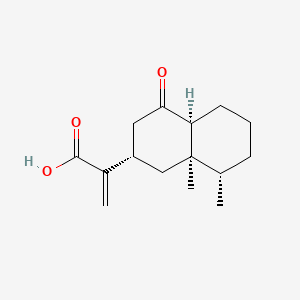
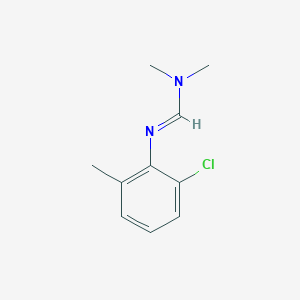
![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)

